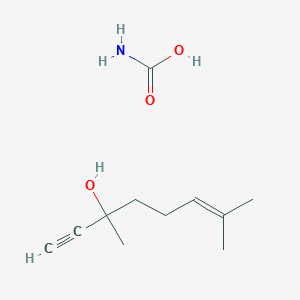
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is synthesized by ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This method involves the reaction of methylheptenone with acetylene under specific conditions to produce the desired compound.
Chemical Reactions Analysis
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its fragrance properties are due to its interaction with olfactory receptors in the human nose, which triggers the perception of pleasant smells .
Comparison with Similar Compounds
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Citronellol: Another monoterpene alcohol with a similar floral aroma.
Linalool: A compound with a similar structure but different fragrance properties.
Nerolidol: A sesquiterpene alcohol with similar uses in the fragrance industry. The uniqueness of this compound lies in its specific combination of fragrance properties and antibacterial activity, making it valuable in both the fragrance and medical industries.
Properties
CAS No. |
38104-26-6 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O.CH3NO2/c1-5-10(4,11)8-6-7-9(2)3;2-1(3)4/h1,7,11H,6,8H2,2-4H3;2H2,(H,3,4) |
InChI Key |
RHJYFIKQGYOEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#C)O)C.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















